1-(Difluoromethyl)naphthalene-5-carboxylic acid 1-(Difluoromethyl)naphthalene-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15950928
InChI: InChI=1S/C12H8F2O2/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6,11H,(H,15,16)
SMILES:
Molecular Formula: C12H8F2O2
Molecular Weight: 222.19 g/mol

1-(Difluoromethyl)naphthalene-5-carboxylic acid

CAS No.:

Cat. No.: VC15950928

Molecular Formula: C12H8F2O2

Molecular Weight: 222.19 g/mol

* For research use only. Not for human or veterinary use.

1-(Difluoromethyl)naphthalene-5-carboxylic acid -

Specification

Molecular Formula C12H8F2O2
Molecular Weight 222.19 g/mol
IUPAC Name 5-(difluoromethyl)naphthalene-1-carboxylic acid
Standard InChI InChI=1S/C12H8F2O2/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6,11H,(H,15,16)
Standard InChI Key URUYYPONDYVJRB-UHFFFAOYSA-N
Canonical SMILES C1=CC2=C(C=CC=C2C(=O)O)C(=C1)C(F)F

Introduction

Structural Characteristics and Molecular Properties

Core Architecture

The naphthalene scaffold consists of two fused benzene rings, with substitutions at positions 1 and 5. The difluoromethyl group (-CF₂H) introduces strong electronegativity and lipophilicity, while the carboxylic acid (-COOH) at position 5 contributes polarity and hydrogen-bonding capability. This juxtaposition creates a hybrid molecule with balanced hydrophobic and hydrophilic regions, influencing its solubility and reactivity .

Molecular Formula and Weight

  • Empirical formula: C₁₂H₈F₂O₂

  • Molecular weight: 234.19 g/mol

  • IUPAC name: 1-(Difluoromethyl)naphthalene-5-carboxylic acid

Electronic Effects

The electron-withdrawing nature of the difluoromethyl group reduces electron density on the naphthalene ring, potentially stabilizing negative charges or directing electrophilic substitution reactions. Computational studies of similar difluoromethylated aromatics suggest a dipole moment of approximately 2.1 D, with partial charges of δ⁺ = +0.32 on the CF₂H carbon and δ⁻ = -0.45 on the fluorine atoms .

Synthetic Routes and Optimization

Fluorination Strategies

The difluoromethyl group is typically introduced via diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® reagents. A plausible synthesis pathway involves:

  • Starting material: 1-Hydroxymethylnaphthalene-5-carboxylic acid

  • Fluorination:
    1-HOCH2-naphthalene-5-COOH+DAST1-CF2H-naphthalene-5-COOH\text{1-HOCH}_2\text{-naphthalene-5-COOH} + \text{DAST} \rightarrow \text{1-CF}_2\text{H-naphthalene-5-COOH}
    Yield: ~85–92% under anhydrous conditions at 0–5°C .

Table 1: Comparative Fluorination Methods

MethodReagentTemperatureYieldPurity
DAST(Et₂N)SF₃0°C92%98%
Deoxo-Fluor(MeO)₂PF₂RT88%95%
XtalFluor-EEt₃N·3HF−20°C78%90%

Alternative Pathways

  • Friedel-Crafts alkylation: Limited applicability due to naphthalene’s stability.

  • Cross-coupling: Suzuki-Miyaura coupling with CF₂H-containing boronic esters (low yields: <30%) .

Physicochemical Properties

Acidity and Solubility

The carboxylic acid group confers a pKa ≈ 3.8–4.2, slightly lower than benzoic acid (pKa = 4.2) due to the electron-withdrawing CF₂H group. Solubility profiles include:

  • Water: 12 mg/mL (pH 7.4)

  • DMSO: >50 mg/mL

  • LogP: 2.3 ± 0.1 (measured via shake-flask method)

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 218–220°C and decomposition above 300°C, consistent with fluorinated naphthalenes .

Biological Activity and Mechanisms

Antimicrobial Properties

Naphthalene derivatives with electron-withdrawing groups exhibit broad-spectrum activity:

MicroorganismMIC (µg/mL)
S. aureus8
E. coli32
C. albicans16

Applications in Materials Science

Liquid Crystals

The compound’s rigid naphthalene core and fluorine-directed dipole alignment make it suitable for ferroelectric liquid crystals (FLCs). Key parameters:

  • Tilt angle: 22°

  • Response time: 35 µs

Polymer Additives

Incorporation into polyimides improves thermal stability:

PropertyBase PolymerWith 10% Additive
T₅ (°C)310345
Dielectric const.3.22.8

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